

Introduction: The Versatility of the 3-Phenyl-2-hydroxypropanoate Scaffold

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Compound of Interest

Compound Name: Methyl 3-(3,4-dichlorophenyl)-2-hydroxypropanoate

Cat. No.: B15313688

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The 3-phenyl-2-hydroxypropanoate framework, a core component of the broader class of phenylpropanoids, represents a privileged scaffold in medicinal chemistry.^[1] These compounds, characterized by a phenyl ring attached to a three-carbon chain bearing a hydroxyl and a carboxylate group, are found in numerous natural products and serve as key building blocks for a diverse array of biologically active molecules.^[1] The inherent stereochemistry at the C2 position and the potential for extensive functionalization on both the phenyl ring and the propanoate moiety allow for fine-tuning of physicochemical and pharmacological properties. This structural versatility has led to the development of derivatives with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.^{[1][2][3]}

This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and pharmacological profiles of 3-phenyl-2-hydroxypropanoate derivatives. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the mechanistic basis of their biological effects, offering field-proven insights to guide future discovery efforts.

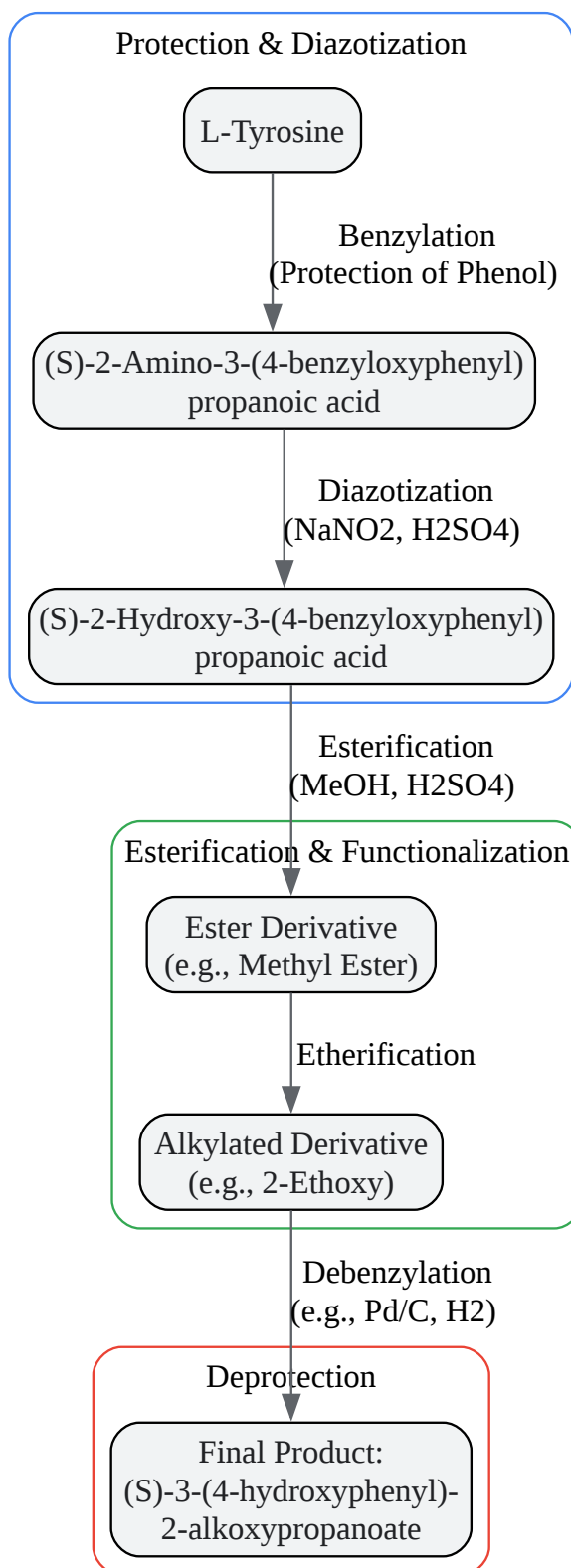
Part 1: Synthesis Strategies - Building the Core Scaffold

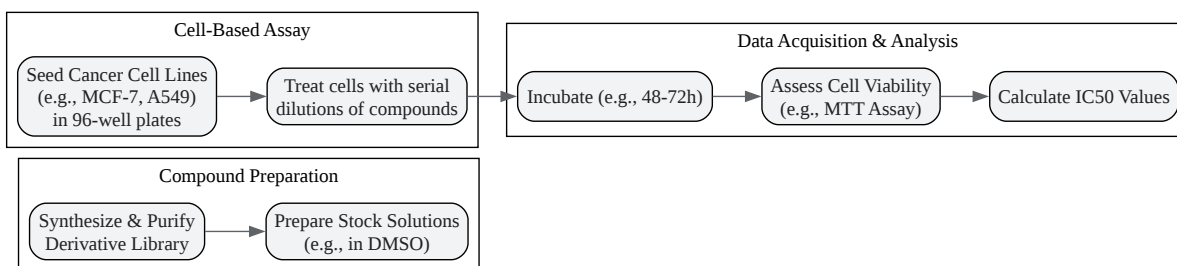
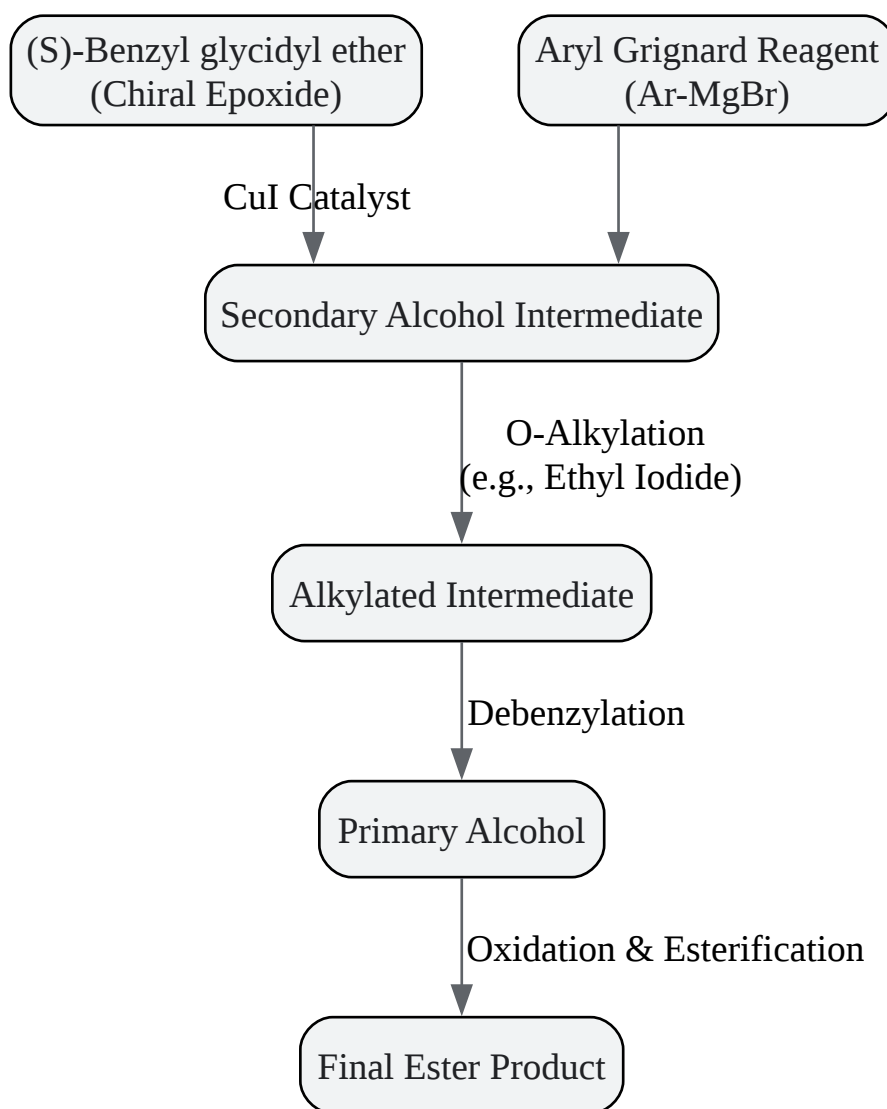
The efficient and stereocontrolled synthesis of the 3-phenyl-2-hydroxypropanoate core is paramount for exploring its chemical space. The choice of synthetic route is often dictated by the desired stereochemistry, the nature of substituents on the aromatic ring, and the availability of starting materials.

Chiral Pool Synthesis from L-Tyrosine

A common and effective strategy involves leveraging the inherent chirality of natural amino acids like L-tyrosine. This approach provides excellent stereocontrol at the C2 position.

Workflow: L-Tyrosine to 3-Aryl-2-hydroxypropanoate Derivatives





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Caption: A typical workflow for screening compound libraries for anticancer activity.

Part 4: Pharmacokinetic Considerations in Drug Development

The therapeutic success of any candidate compound depends not only on its potency but also on its pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes the drug (ADME).

Key PK Parameters:

- **Bioavailability:** The fraction of an administered dose that reaches systemic circulation. Structurally related amines can exhibit significant "first-pass" metabolism, where the drug is extensively metabolized in the liver after oral absorption, reducing bioavailability. F^[4] For example, phenylephrine has a bioavailability of only 38% despite being completely absorbed. ^[4] **Half-life ($t_{1/2}$):** The time required for the drug concentration in the body to decrease by half. A non-steroidal selective androgen receptor modulator (SARM) with a related propionamide structure showed a half-life of 2.6 to 5.3 hours in rats. ^[5] **Volume of Distribution (Vd):** The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. A moderate Vd (e.g., ~0.45 L/kg) suggests distribution into tissues without excessive sequestration. ^[5] **Clearance (CL):** The rate at which a drug is removed from the body. Clearances for some derivatives have been shown to be dose-dependent.

^[5]Table 3: Example Pharmacokinetic Parameters of Related Compounds

Compound	Species	Dose Route	Bioavailability	Half-life (t _{1/2})	Vd	CL	Reference
Phenylephrine	Human	Oral	~38%	2-3 h	340 L	~2 L/h	
S-4 (SARM)	Rat	Oral/IV	Dose-dependent (up to 100%)	2.6-5.3 h	~0.45 L/kg	1.0-2.1 mL/min/kg	
HEPP (Anticonvulsant)	Rat	IP	N/A	~1.3-2.1 h (alpha), ~5.5-8.5 h (beta)	V _{ss} decrease during pregnancy	Decreased during pregnancy	

Trustworthiness in Protocols: A Self-Validating System

For any experimental work to be trustworthy, the protocols must be robust and reproducible. The following is a detailed, self-validating protocol for a common biological assay.

Protocol 3: DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol provides a reliable method to quantify the antioxidant potential of synthesized derivatives.

- Reagent Preparation:
 - Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.
 - Prepare stock solutions of test compounds and a positive control (e.g., Ascorbic Acid, Trolox) in methanol or DMSO at a known concentration (e.g., 10 mM).
- Assay Procedure:
 - In a 96-well microplate, add 100 µL of the DPPH solution to each well.

- Add 100 μ L of various concentrations of the test compounds (prepared by serial dilution from the stock solution) to the wells. For the control, add 100 μ L of the solvent (methanol).
- Self-Validation Checkpoint: The purple DPPH solution should turn yellow in the presence of a potent antioxidant. The degree of color change should be proportional to the concentration of the antioxidant.
- Incubation and Measurement:
 - Incubate the plate in the dark at room temperature for 30 minutes.
 - Measure the absorbance at 517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of radical scavenging activity using the formula: % Inhibition = $[(A_{\text{control}} - A_{\text{sample}}) / A_{\text{control}}] * 100$
 - Plot the % Inhibition against the compound concentration and determine the IC_{50} value (the concentration required to scavenge 50% of the DPPH radicals) using non-linear regression analysis.
 - Data Integrity Check: The IC_{50} value for the positive control should fall within the expected range for the assay to be considered valid.

Conclusion and Future Perspectives

The 3-phenyl-2-hydroxypropanoate scaffold and its derivatives constitute a versatile and highly promising class of compounds for drug discovery. Their synthetic accessibility, combined with the rich potential for functionalization, allows for the systematic exploration of structure-activity relationships. Current research has established their potential as antimicrobial, anti-inflammatory, anticancer, and neuroprotective agents.

Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds to enhance bioavailability and achieve favorable in vivo profiles. The application of computational tools for in silico screening and ADME prediction can accelerate the design-synthesize-test cycle. Furthermore, identifying the specific molecular targets and elucidating the detailed

mechanisms of action for the most potent derivatives will be crucial for their advancement into preclinical and clinical development. The continued exploration of this chemical space is poised to yield novel therapeutic agents to address unmet medical needs.

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